molecular formula C5H11Br B041390 1-Bromopentane CAS No. 110-53-2

1-Bromopentane

Cat. No.: B041390
CAS No.: 110-53-2
M. Wt: 151.04 g/mol
InChI Key: YZWKKMVJZFACSU-UHFFFAOYSA-N
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Description

It is a colorless liquid that is found as a natural product in the brown algae Fucus vesiculosus . This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

1-Bromopentane, also known as amyl bromide or n-pentyl bromide, is a bromoalkane . It primarily targets organic compounds in chemical reactions, particularly in phase transfer catalysis .

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, an alkyl group from the this compound molecule is transferred to another molecule, typically an organic compound. This reaction is often facilitated by a phase transfer catalyst, such as tetrabutyl ammonium bromide .

Biochemical Pathways

The primary biochemical pathway involving this compound is the alkylation process . The alkyl group from the this compound molecule is transferred to another molecule, leading to the formation of a new compound. This process can affect various biochemical pathways depending on the specific target molecule.

Result of Action

The primary result of this compound’s action is the formation of a new compound through the alkylation process . This can lead to various molecular and cellular effects depending on the specific target molecule and the biochemical pathways it is involved in.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of a phase transfer catalyst can significantly enhance its reactivity . Additionally, factors such as temperature and pH can also affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentane is typically prepared by the free-radical addition of hydrogen bromide to 1-pentene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . Another common method involves the reaction of 1-pentanol with hydrogen bromide .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 1-pentanol with hydrogen bromide in the presence of sulfuric acid. The reaction mixture is then washed with concentrated sulfuric acid, water, and a sodium carbonate solution. The product is dried using calcium chloride or potassium carbonate and then fractionally distilled .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under reflux conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products can include pentanol, pentanenitrile, and pentyl azide.

    Elimination Reactions: The major product is 1-pentene.

Scientific Research Applications

1-Bromopentane is widely used in scientific research due to its reactivity and versatility:

Comparison with Similar Compounds

  • 1-Bromohexane
  • 1-Bromobutane
  • 1-Bromo-3-methylbutane
  • 1-Bromooctane

Comparison: 1-Bromopentane is unique due to its specific chain length and reactivity. Compared to shorter-chain bromoalkanes like 1-bromobutane, it has a higher boiling point and different solubility properties. Longer-chain bromoalkanes like 1-bromohexane have even higher boiling points and different reactivity profiles .

Biological Activity

1-Bromopentane, a linear alkyl bromide with the chemical formula C5_5H11_{11}Br, is primarily known for its role as a reagent in organic synthesis. However, its biological activity has garnered attention in recent research, particularly in relation to its antimicrobial properties and potential toxicity. This article explores the biological activities of this compound, including its synthesis, antibacterial effects, and toxicity profiles.

This compound is synthesized through the bromination of pentane, typically using bromine or phosphorus tribromide. It serves as an important intermediate in various organic reactions, including nucleophilic substitutions and alkylation processes.

Chemical Properties:

  • Molecular Weight: 151.05 g/mol
  • Boiling Point: 100.5 °C
  • Solubility: Insoluble in water; soluble in alcohol and miscible with diethyl ether .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The compound's effectiveness is often attributed to its ability to disrupt bacterial cell membranes due to its hydrophobic nature.

Case Study: Antibacterial Effects

A study on N-alkyl substituted derivatives of thiazachalcones, which included this compound as a reactant, demonstrated varying degrees of antibacterial activity. The compounds were tested against several microorganisms, revealing that those with longer alkyl chains exhibited enhanced activity:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
1aE. coli21.2
1bE. coli535
1fE. coli2.0
1aS. aureus2.7
1fS. aureus0.3
-P. aeruginosan.a.

The results indicate that the antimicrobial activity increased with the length of the alkyl substituent, suggesting a structure-activity relationship where longer chains enhance membrane interaction and disruption .

Toxicity and Safety Profile

While this compound is useful in synthetic applications, it also poses certain health risks. Toxicological studies have shown that it can cause liver changes and affect transaminase levels in animal models when administered at high doses . Additionally, it is classified as a skin and respiratory irritant, necessitating caution during handling .

Toxicological Data Summary

  • Skin Irritation: Causes irritation upon contact.
  • Respiratory Irritation: Inhalation can lead to respiratory distress.
  • Liver Effects: High doses may lead to liver toxicity .

Properties

IUPAC Name

1-bromopentane
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InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YZWKKMVJZFACSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11Br
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DSSTOX Substance ID

DTXSID3049203
Record name 1-Bromopentane
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Molecular Weight

151.04 g/mol
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Physical Description

Liquid; [Merck Index] Clear, light yellow liquid; [Aldrich MSDS]
Record name n-Amyl bromide
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Vapor Pressure

12.6 [mmHg]
Record name n-Amyl bromide
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CAS No.

110-53-2
Record name 1-Bromopentane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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